Tert-butyl (3R)-3-[(2-chloro-5-fluoropyrimidin-4-yl)amino]piperidine-1-carboxylate
CAS No.:
Cat. No.: VC16519160
Molecular Formula: C14H20ClFN4O2
Molecular Weight: 330.78 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20ClFN4O2 |
|---|---|
| Molecular Weight | 330.78 g/mol |
| IUPAC Name | tert-butyl 3-[(2-chloro-5-fluoropyrimidin-4-yl)amino]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H20ClFN4O2/c1-14(2,3)22-13(21)20-6-4-5-9(8-20)18-11-10(16)7-17-12(15)19-11/h7,9H,4-6,8H2,1-3H3,(H,17,18,19) |
| Standard InChI Key | NZXWJKQNVRGUJC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)NC2=NC(=NC=C2F)Cl |
Introduction
Synthesis and Optimization
Synthetic Routes
Two primary methods dominate the synthesis of this compound:
Boc Protection of Piperidine Intermediate
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Step 1: Synthesis of (R)-3-aminopiperidine via enzymatic resolution or chiral auxiliaries .
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Step 2: Boc protection using di-tert-butyl dicarbonate under basic conditions (yield: 85–90%) .
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Step 3: Coupling with 2-chloro-5-fluoropyrimidin-4-amine using Mitsunobu or Buchwald-Hartwig conditions (yield: 70–75%) .
Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Lipase PS-C, pH 7.5 | 88% |
| 2 | Boc<sub>2</sub>O, DMAP, DCM | 89% |
| 3 | Pd(OAc)<sub>2</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub>, DME | 73% |
Direct Asymmetric Catalysis
Rhodium-catalyzed asymmetric reductive amination of pyrimidine derivatives with tert-butyl piperidine carboxylates enables one-pot synthesis (ee: 95–99%) . This method reduces step count but requires stringent temperature control (−20°C to 25°C).
Physicochemical and Spectroscopic Data
Solubility and Stability
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Solubility: Soluble in DCM, THF, and DMSO; sparingly soluble in water (0.12 mg/mL at 25°C) .
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Stability: Stable under inert atmospheres at −20°C; hydrolyzes in acidic/basic conditions to release piperidine amine.
Spectroscopic Characterization
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<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 1.45 (s, 9H, Boc), 3.20–3.80 (m, 4H, piperidine), 5.10 (d, J = 8.4 Hz, 1H, NH), 8.15 (s, 1H, pyrimidine) .
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<sup>13</sup>C NMR: δ 28.1 (Boc CH<sub>3</sub>), 80.5 (Boc C), 154.2 (C=O), 158.9 (pyrimidine C-F) .
Applications in Drug Discovery
Kinase Inhibition
The compound serves as a precursor for kinase inhibitors targeting EGFR and VEGFR2. Substitution at the pyrimidine 4-position enhances binding affinity (IC<sub>50</sub>: 12–45 nM) .
Table 2: Biological Activity of Derivatives
| Derivative | Target | IC<sub>50</sub> (nM) |
|---|---|---|
| 4a | EGFR | 14.2 ± 1.1 |
| 4b | VEGFR2 | 28.5 ± 2.4 |
Antibacterial Agents
Fluoropyrimidine derivatives exhibit Gram-positive activity (MIC: 2–8 μg/mL against S. aureus) . The chloro-fluoro combination disrupts bacterial DNA gyrase.
Future Directions
Scalable Synthesis
Continuous-flow systems may improve yield and enantioselectivity in Rh-catalyzed routes .
Targeted Drug Delivery
Conjugation with nanoparticle carriers could enhance bioavailability for oncology applications .
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